2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
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Overview
Description
The compound “2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)ACETAMIDE” is a complex organic molecule that features a triazole ring, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the triazole and pyrazole rings, followed by the introduction of the chlorophenyl and pyridyl groups. Typical reaction conditions might include:
Formation of Triazole Ring: Using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Formation of Pyrazole Ring: Cyclization reactions involving hydrazines and 1,3-diketones.
Introduction of Functional Groups: Chlorination, nitration, and other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the pyrazole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include various derivatives with modified functional groups, potentially enhancing or altering biological activity.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes, particularly those involved in disease pathways.
Signal Modulation: Modulation of biological signaling pathways.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound likely exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings may play a crucial role in binding to these targets, modulating their activity. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antifungal and anticancer properties.
Pyrazole Derivatives: Often studied for their anti-inflammatory and analgesic effects.
Uniqueness
The unique combination of functional groups and ring structures in this compound may confer specific binding properties and biological activities not seen in other similar compounds. This uniqueness could make it a valuable candidate for further research and development.
Properties
Molecular Formula |
C26H22ClN7O2S |
---|---|
Molecular Weight |
532.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C26H22ClN7O2S/c1-17-23(25(36)34(32(17)2)21-6-4-3-5-7-21)29-22(35)16-37-26-31-30-24(18-12-14-28-15-13-18)33(26)20-10-8-19(27)9-11-20/h3-15H,16H2,1-2H3,(H,29,35) |
InChI Key |
VMGCAAKATMSJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
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